5-Bromo-7-chloro-1H-indazole-4-carboxylic acid 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1935488-34-8
VCID: VC15909561
InChI: InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C8H4BrClN2O2
Molecular Weight: 275.48 g/mol

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid

CAS No.: 1935488-34-8

Cat. No.: VC15909561

Molecular Formula: C8H4BrClN2O2

Molecular Weight: 275.48 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid - 1935488-34-8

Specification

CAS No. 1935488-34-8
Molecular Formula C8H4BrClN2O2
Molecular Weight 275.48 g/mol
IUPAC Name 5-bromo-7-chloro-1H-indazole-4-carboxylic acid
Standard InChI InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Standard InChI Key RHAIGTRMJSHWIM-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid belongs to the indazole class, characterized by a bicyclic framework comprising a benzene ring fused to a pyrazole ring. The substitution pattern includes:

  • Bromine at position 5

  • Chlorine at position 7

  • Carboxylic acid at position 4

Its molecular formula is C₈H₄BrClN₂O₂, with a calculated exact mass of 273.90 g/mol . The canonical SMILES string is C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl, reflecting the spatial arrangement of substituents .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₄BrClN₂O₂
Molecular Weight275.48 g/mol
IUPAC Name5-bromo-7-chloro-1H-indazole-4-carboxylic acid
InChI KeyRHAIGTRMJSHWIM-UHFFFAOYSA-N
CAS Registry Number1935488-34-8

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound is unavailable, related indazole-carboxylic acid derivatives exhibit planar aromatic systems with intermolecular hydrogen bonding involving the carboxylic acid group . For example, indazol-2-yl-acetic acid forms supramolecular architectures via O–H···N hydrogen bonds, a feature likely conserved in 5-bromo-7-chloro-1H-indazole-4-carboxylic acid .

Synthesis and Manufacturing

Halogenation and Cyclization

A patent detailing the synthesis of 5-bromo-7-methylindole outlines a three-step process applicable to halogenated indazoles :

  • Iodination: 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to introduce iodine.

  • Sonogashira Coupling: The iodinated intermediate undergoes palladium-catalyzed coupling with alkynes.

  • Cyclization: Base-mediated ring closure yields the indazole core.

Physicochemical Properties

Thermal Stability

While experimental data for the target compound is lacking, its analog 5-bromo-7-chloro-1H-indazole (without the carboxylic acid group) has a boiling point of 364.1±22.0°C and density of 1.9±0.1 g/cm³ . The carboxylic acid group likely increases polarity, raising the melting point compared to non-acid analogs.

Solubility and Partitioning

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data for indazole-carboxylic acid derivatives typically show:

  • Aromatic protons: δ 7.12–7.76 ppm (multiplet patterns depend on substitution) .

  • Carboxylic acid proton: δ 10–13 ppm (broad, exchangeable) .

For 5-bromo-7-chloro-1H-indazole-4-carboxylic acid, the expected signals include:

  • H-3 (pyrazole ring): δ ~8.10 ppm (br, 1H) .

  • H-6 (adjacent to Cl): δ ~7.63 ppm (s, 1H) .

Table 2: Predicted 1H NMR Signals

Proton Positionδ (ppm)MultiplicityIntegration
H-38.10Broad1H
H-67.63Singlet1H
COOH10–13Broad1H

Mass Spectrometry

The molecular ion peak [M+H]+ is expected at m/z 275.48, with characteristic isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

CompoundIC₅₀ (μM)Target
5-Bromoindole-2-carbohydrazide14.3VEGFR-2
Sorafenib (control)6.2VEGFR-2
5-Bromo-7-chloro-1H-indazole-4-COOH*Pending*Hypothesized

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for introducing halogens and carboxylic acid groups.

  • Kinase Profiling: Screen against VEGFR-2, PDGFR, and other oncology targets.

  • ADMET Studies: Evaluate absorption, distribution, and cytochrome P450 interactions .

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